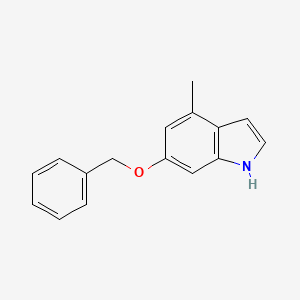
6-Benzyloxy-4-methyl-1H-indole
Numéro de catalogue B8713877
Poids moléculaire: 237.30 g/mol
Clé InChI: BLPSMLLPUJSKTH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US07265149B2
Procedure details


A suspension of 6-benzyloxy-4-methyl-1H-indole-2-carboxylic acid (28 mg, 0.95 mmol) and copper chromite (19 mg, 0.06 mmol) in quinoline (1.4 ml) was heated at 230° C. (bath temp.) for 1.5 h. The mixture was poured onto 2 N HCl/ice water 1/1 and extracted three times with ethyl acetate. The combined extracts were washed with saturated aqueous NaHCO3 solution and brine and dried over sodium sulfate. Evaporation of the solvent under reduced pressure left a black oil which was purified by column chromatography (silica gel, n-heptane/AcOEt) to yield 90 mg (0.32 mmol, 34%) of the title compound as brown oil.
Name
6-benzyloxy-4-methyl-1H-indole-2-carboxylic acid
Quantity
28 mg
Type
reactant
Reaction Step One



[Compound]
Name
HCl ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Yield
34%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:17]=[C:16]2[C:12]([CH:13]=[C:14](C(O)=O)[NH:15]2)=[C:11]([CH3:21])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>N1C2C(=CC=CC=2)C=CC=1.[Cr]([O-])([O-])=O.[Cu+2]>[CH2:1]([O:8][C:9]1[CH:17]=[C:16]2[C:12]([CH:13]=[CH:14][NH:15]2)=[C:11]([CH3:21])[CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
6-benzyloxy-4-methyl-1H-indole-2-carboxylic acid
|
|
Quantity
|
28 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=C2C=C(NC2=C1)C(=O)O)C
|
|
Name
|
|
|
Quantity
|
1.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
19 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cr](=O)([O-])[O-].[Cu+2]
|
Step Two
[Compound]
|
Name
|
HCl ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
230 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with saturated aqueous NaHCO3 solution and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent under reduced pressure
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left a black oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by column chromatography (silica gel, n-heptane/AcOEt)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=C2C=CNC2=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.32 mmol | |
| AMOUNT: MASS | 90 mg | |
| YIELD: PERCENTYIELD | 34% | |
| YIELD: CALCULATEDPERCENTYIELD | 33.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
